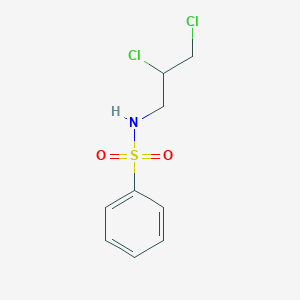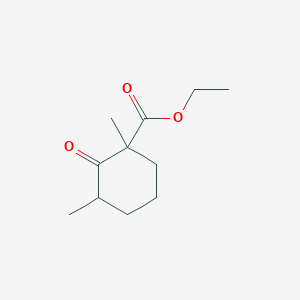
Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:
- Formation of the enolate ion from a precursor such as ethyl acetoacetate.
- Alkylation of the enolate ion with an appropriate alkyl halide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions using similar principles as in laboratory synthesis, with optimization for yield and purity.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action for ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various nucleophilic addition reactions. These functional groups make the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the 1,3-dimethyl substitution.
Ethyl acetoacetate: Contains a similar ester and ketone functional group but with a different carbon skeleton.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Another cyclohexane derivative with different substitution patterns.
Uniqueness: Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both ester and ketone functional groups in a cyclohexane ring makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
5183-62-0 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 1,3-dimethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)11(3)7-5-6-8(2)9(11)12/h8H,4-7H2,1-3H3 |
Clave InChI |
GCKIPVBBRCOZBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCC(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


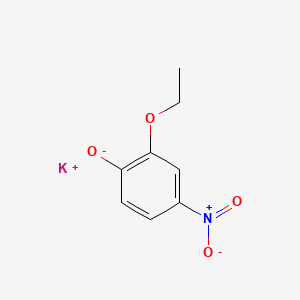
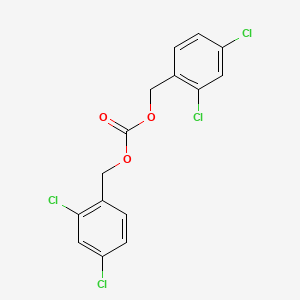
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
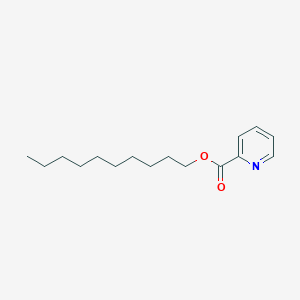
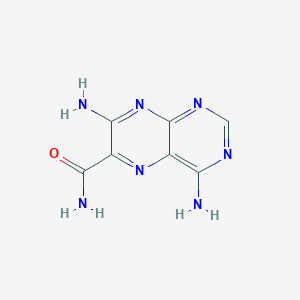
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


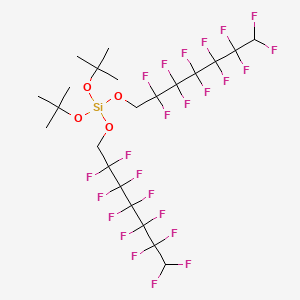
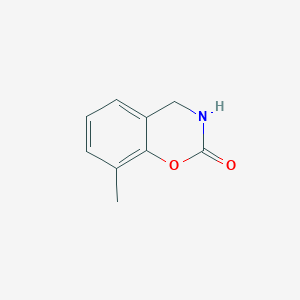
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
